Cas no 1706454-52-5 (4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one)

4-(1-Aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one is a chemically versatile intermediate with potential applications in pharmaceutical and agrochemical synthesis. Its structure features a pyran-2-one core modified with an aminopropoxy substituent, offering reactivity for further functionalization. The compound’s amine group enables participation in coupling reactions, while the pyranone moiety provides a scaffold for heterocyclic derivatization. Its moderate stability and solubility in common organic solvents facilitate handling in synthetic workflows. This compound may serve as a precursor for bioactive molecules, particularly in the development of antimicrobial or antifungal agents, owing to the pharmacophoric properties of its structural motifs. Careful storage under inert conditions is recommended to preserve its integrity.
4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one structure
1706454-52-5 structure
Product Name:4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one
CAS No:1706454-52-5
MF:C9H13NO3
MW:183.204422712326
MDL:MFCD29034560
CID:5152024
PubChem ID:86262695
Update Time:2025-06-28

4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-2-one, 4-(2-amino-1-methylethoxy)-6-methyl-
    • 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one
    • MDL: MFCD29034560
    • Inchi: 1S/C9H13NO3/c1-6-3-8(4-9(11)13-6)12-7(2)5-10/h3-4,7H,5,10H2,1-2H3
    • InChI Key: VCOSHUFJUIFQLF-UHFFFAOYSA-N
    • SMILES: C1(=O)OC(C)=CC(OC(C)CN)=C1

4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one Pricemore >>

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Additional information on 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one

Professional Introduction to 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one (CAS No. 1706454-52-5)

4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one, identified by the CAS number 1706454-52-5, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This heterocyclic lactone derivative exhibits a unique structural framework that has garnered attention for its potential biological activities and synthetic utility. The compound’s molecular structure, featuring a pyranone core modified with an aminoalkoxy side chain, positions it as a promising candidate for further exploration in drug discovery and molecular pharmacology.

The pyranone ring system is a well-documented motif in natural products and synthetic intermediates, often associated with bioactive molecules. In particular, the methyl-substituted pyran-2-one scaffold is prevalent in various pharmacophores, contributing to properties such as solubility, metabolic stability, and binding affinity. The presence of the 1-amino-propan-2-yl oxy group introduces a versatile functional handle, enabling further derivatization through reactions such as nucleophilic substitution, condensation, or coupling strategies. This flexibility makes the compound a valuable building block for medicinal chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry and high-throughput screening have highlighted the importance of structural diversity in drug discovery pipelines. The 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one scaffold aligns well with current trends toward polyfunctionalized heterocycles, which are often associated with enhanced pharmacological profiles. Studies have demonstrated that modifications at the C3 and C6 positions of the pyranone ring can significantly influence biological activity, making this compound a focal point for structure-activity relationship (SAR) studies.

In the realm of medicinal biology, the aminoalkoxy side chain has been implicated in interactions with biological targets such as enzymes and receptors. The amine functionality provides opportunities for hydrogen bonding or ionic interactions, while the alkoxy group can modulate lipophilicity and cell membrane permeability. Such features are critical for optimizing drug-like properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). Emerging research suggests that derivatives of this class may exhibit inhibitory effects on key enzymes involved in metabolic pathways or signal transduction cascades.

The synthesis of 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one represents an elegant example of modern organic synthesis techniques. The construction of the pyranone core typically involves cyclization reactions such as intramolecular condensation or Michael additions, while the introduction of the aminoalkoxy substituent can be achieved through nucleophilic displacement or reductive amination strategies. Advances in catalytic methods have further streamlined these processes, allowing for scalable production under mild conditions. Such synthetic accessibility is crucial for advancing preclinical studies and potential clinical development.

Current research efforts are exploring the biological relevance of this compound through both in vitro and in vivo assays. Preliminary investigations have indicated potential activity against targets relevant to inflammatory diseases, neurodegenerative disorders, or infectious pathogens. The pyranone scaffold, combined with its functional diversity, offers a rich platform for designing molecules that can modulate disease-related pathways. Collaborative studies between synthetic chemists and biologists are essential to elucidate mechanisms of action and validate lead compounds derived from this scaffold.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like 4-(1-aminopropan-2-yl)oxy-6-methyl-2H-pyran-2-one. Predictive models trained on large datasets can prioritize compounds based on their structural features and predicted binding affinities. This high-throughput approach complements traditional experimental screening by rapidly narrowing down candidates for further validation. As computational tools become more sophisticated, compounds like this one are likely to emerge as key players in next-generation drug development pipelines.

The pharmaceutical industry continues to value novel heterocyclic compounds due to their inherent biological activity and synthetic tractability. The methyl-substituted pyranone derivative (CAS No. 1706454-52-5) exemplifies how structural innovation can yield molecules with therapeutic potential. By leveraging advances in synthetic methodologies and computational biology, researchers are positioned to explore new frontiers in medicinal chemistry. Future studies may focus on optimizing physicochemical properties or expanding biological profiles through analog design.

In conclusion,4-(1-amino-propan - 2 - yl) oxy - 6 - methyl - 2 H - pyran - 2 - one represents a compelling subject of study in pharmaceutical chemistry. Its unique structural attributes—comprising a pyranone core, an aminoalkoxy side chain, and strategic substitutions—make it a versatile scaffold for drug discovery efforts. As research progresses across interdisciplinary boundaries,this compound will undoubtedly contribute to our understanding of molecular pharmacology and inspire new therapeutic strategies.

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